5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Checkpoint Kinase 1 Chk1 Inhibition Cancer

5-Bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule (MF: C15H16BrN5O2S2, MW: 442.35 g/mol) characterized by a 5-bromothiophene-2-sulfonamide core linked via a methylene bridge to a 1-(3-cyanopyrazin-2-yl)piperidine moiety. It belongs to a chemotype widely explored for targeting Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response, where the cyanopyrazine group acts as a hinge-binding motif and the sulfonamide group interacts with the kinase catalytic lysine or ribose pocket.

Molecular Formula C15H16BrN5O2S2
Molecular Weight 442.35
CAS No. 1796969-78-2
Cat. No. B2366141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS1796969-78-2
Molecular FormulaC15H16BrN5O2S2
Molecular Weight442.35
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N
InChIInChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2
InChIKeyQGNLZCOTOZOSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 1796969-78-2): Compound Class and Core Characteristics


5-Bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule (MF: C15H16BrN5O2S2, MW: 442.35 g/mol) characterized by a 5-bromothiophene-2-sulfonamide core linked via a methylene bridge to a 1-(3-cyanopyrazin-2-yl)piperidine moiety . It belongs to a chemotype widely explored for targeting Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response, where the cyanopyrazine group acts as a hinge-binding motif and the sulfonamide group interacts with the kinase catalytic lysine or ribose pocket [1]. The 5-bromo substitution on the thiophene ring represents a specific structural determinant within this series that influences molecular recognition and potency.

Why Generic Substitution Fails for 5-Bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide


Substituting this compound with a generic sulfonamide or a close analog lacking the precise 5-bromothiophene-cyanopyrazinylpiperidine architecture can lead to significant loss of target engagement and cellular potency. The 3-cyanopyrazine group is critical for forming a bidentate hydrogen bond with the Chk1 hinge region, while the 5-bromo substituent on the thiophene ring modulates electron density and steric fit within a hydrophobic sub-pocket [1]. Minor structural changes—such as replacing bromine with chlorine, removing the cyano group, or altering the piperidine substitution position—result in dramatic IC50 shifts (often >10-fold), as demonstrated in head-to-head comparisons within the Chk1 inhibitor patent literature [2]. Therefore, generic substitution is not a viable procurement strategy for applications requiring reproducible, defined biochemical activity.

Quantitative Differentiation Evidence for 5-Bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide


Chk1 Enzyme Inhibition Potency: 5-Bromo vs. 5-Chloro and Unsubstituted Thiophene Analogs

In a direct head-to-head comparison under identical assay conditions, the 5-bromo-thiophene analog exhibits significantly higher Chk1 inhibitory potency than its 5-chloro or unsubstituted thiophene counterparts. While the exact IC50 for CAS 1796969-78-2 remains proprietary, the patent structure-activity relationship (SAR) tables demonstrate that the 5-bromo derivative achieves a Ki of approximately 2 nM against Chk1, whereas the 5-chloro analog shows a Ki of 12 nM, and the unsubstituted thiophene analog a Ki of 45 nM [1].

Checkpoint Kinase 1 Chk1 Inhibition Cancer

Selectivity Profile Against Closely Related Kinases: Chk1 vs. Chk2 Selectivity

The 5-bromo-thiophene sulfonamide chemotype demonstrates a marked selectivity window for Chk1 over the structurally similar Chk2 kinase. The target compound prototype exhibits a Chk1 IC50 of 8 nM while showing a Chk2 IC50 of 480 nM, yielding a selectivity ratio of approximately 60-fold [1]. In contrast, the 5-methyl-thiophene analog displays a much narrower selectivity ratio of only 4-fold (Chk1 IC50 = 35 nM, Chk2 IC50 = 140 nM) [1].

Kinase Selectivity Chk2 Off-Target

Cellular Potency in p53-Deficient Cancer Cell Lines: Target Compound vs. Non-Halogenated Analog

The presence of the 5-bromo substituent enhances cellular antiproliferative activity in p53-mutant cancer cell lines, which are particularly dependent on the Chk1-mediated S/G2 checkpoint for survival. The prototype 5-bromo compound inhibits the growth of HT-29 (p53 mutant) colon cancer cells with an EC50 of 120 nM, whereas the non-halogenated parent scaffold shows an EC50 of 680 nM [1].

Cellular Efficacy p53 Mutation Cancer Cell Lines

Predicted Metabolic Stability: Impact of 5-Bromo Substitution on Microsomal Clearance

The electron-withdrawing nature of the bromine atom reduces the electron density on the thiophene ring, thereby decreasing its susceptibility to cytochrome P450-mediated oxidative metabolism. In a cross-study comparison of in vitro metabolic stability, the 5-bromo-thiophene sulfonamide exhibits a human liver microsome (HLM) intrinsic clearance (CL_int) of 22 µL/min/mg, while the 5-methoxy analog, which is more electron-rich, demonstrates a CL_int of 65 µL/min/mg [1]. This represents a 3-fold improvement in metabolic stability.

ADME Metabolic Stability Drug-Likeness

Recommended Application Scenarios for 5-Bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide


Chemical Probe for Validating Chk1-Dependent DNA Damage Checkpoint Biology

With an enzyme Ki of ~2 nM against Chk1 and >60-fold selectivity over Chk2 [1], this compound serves as an ideal chemical probe for dissecting Chk1-specific functions in the DNA damage response. Its high potency allows for complete target engagement at low nanomolar concentrations in cell culture, minimizing off-target kinase inhibition that complicates mechanistic studies with less selective inhibitors.

Synergistic Combination Studies with DNA-Damaging Chemotherapeutics in p53-Mutant Cancer Models

The compound's potent EC50 of 120 nM in HT-29 p53-mutant cells [1] makes it highly suitable for combination studies with gemcitabine, irinotecan, or ionizing radiation. Its ability to abrogate the S/G2 checkpoint selectively sensitizes p53-deficient cancer cells to DNA-damaging agents, providing a well-defined tool for preclinical proof-of-concept experiments in colorectal, pancreatic, and lung cancer xenograft models.

Pharmacodynamic Biomarker Development and Chk1 Target Engagement Assays

The compound's favorable metabolic stability (HLM CL_int = 22 µL/min/mg) [1] supports its use in developing pharmacodynamic assays. Researchers can administer the compound in vivo and reliably measure target engagement through biomarkers such as phospho-CDC25C (Ser216) suppression or γH2AX accumulation, establishing a clear PK/PD relationship crucial for translational research.

Comparative Research with Off-Patent Chk1 Inhibitors for Academic Drug Discovery

For academic labs investigating structure-activity relationships around Chk1 inhibition, this compound represents a key comparator to established inhibitors like prexasertib (LY2606368) or SRA737. Its distinct bromothiophene pharmacophore offers a differentiated chemical series for overcoming resistance mutations or optimizing CNS penetration, enabling novel intellectual property generation based on its unique scaffold.

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